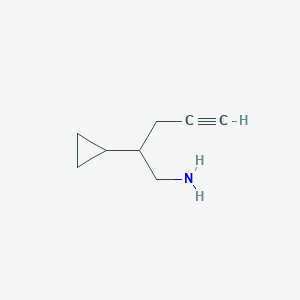
2-Cyclopropylpent-4-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-Cyclopropylpent-4-yn-1-amine” can be deduced from its name. It likely consists of a cyclopropyl group attached to the second carbon of a pent-4-yn-1-amine. The pent-4-yn-1-amine would consist of a five-carbon chain with a triple bond on the fourth carbon and an amine group on the first carbon .Applications De Recherche Scientifique
Enantioselective Catalysis and Cyclization
Racemic and Tropos BIPHEP Ligands for Rh(I)-Complexes
These complexes demonstrate high enantioselectivity in ene-type cyclization of 1,6-enynes, influenced by the chirally flexible or rigid nature of the BIPHEP-Rh complexes, which can be controlled by the complexed amines. This process highlights the application of cyclopropyl-containing ligands in asymmetric synthesis, contributing to the development of novel enantiomerically enriched molecules (Mikami, Kataoka, Yusa, & Aikawa, 2004).
Hydroamination and Cyclopropanation
Diastereo- and Enantioselective Hydroamination
This process synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. It's crucial for generating bioactive compounds with complex cycloalkane units, showcasing the utility of cyclopropyl groups in achieving high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).
Photoredox Catalysis
Photoredox-catalyzed Oxo-amination
This method involves the ring-opening oxo-amination of aryl cyclopropanes, facilitating the construction of β-amino ketone derivatives. It exemplifies the use of cyclopropyl groups in modern organic synthesis for generating diverse molecular frameworks (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Cyclopropylation Reactions
Chan-Lam Cyclopropylation of Phenols and Azaheterocycles
This scalable reaction forms cyclopropane-heteroatom linkages, crucial in medicinal chemistry for their unique features and high stability. It represents a strategic approach for synthesizing cyclopropyl aryl ethers and amine derivatives, highlighting the cyclopropyl group's importance in drug development (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).
Biobased Amines and Polymers
Biobased Amines for Material Chemistry
Cyclopropyl-containing amines are explored for synthesizing polymers, given their high reactivity and role as monomers in creating polyamides and other materials. This research signifies the cyclopropyl group's potential in developing sustainable, biobased polymers for various applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Propriétés
IUPAC Name |
2-cyclopropylpent-4-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPAUOOQWEWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)

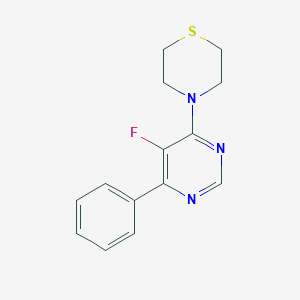
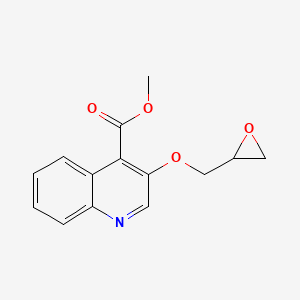

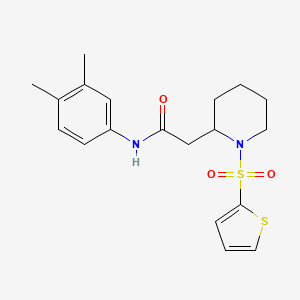
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine](/img/structure/B2831104.png)
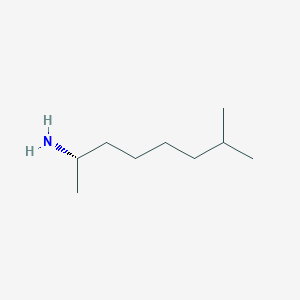

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
![5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2831111.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2831114.png)
![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2831116.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2831117.png)